3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Description
The compound 3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one features a propan-1-one backbone substituted with a 3-bromo-4-methoxyphenyl group and a 3-(1,3-thiazol-2-yloxy)azetidine moiety. The azetidine-thiazole linkage introduces conformational rigidity and hydrogen-bonding capacity, traits common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-21-14-4-2-11(8-13(14)17)3-5-15(20)19-9-12(10-19)22-16-18-6-7-23-16/h2,4,6-8,12H,3,5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXJMPRNGLSTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the 3-bromo-4-methoxyphenyl intermediate: This can be achieved through bromination and methoxylation of a suitable phenyl precursor.
Synthesis of the 1,3-thiazol-2-yloxy intermediate: This involves the formation of the thiazole ring, which can be synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.
Coupling of the intermediates: The final step involves coupling the 3-bromo-4-methoxyphenyl intermediate with the 1,3-thiazol-2-yloxy intermediate using appropriate reagents and conditions to form the azetidin-1-yl propan-1-one structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group or the bromine atom.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Biochemical Studies: It can be used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents:
Diagnostic Tools: It may be used in the development of diagnostic assays or imaging agents.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiazole-Containing Compounds
| Compound | Thiazole Substituent | Key Properties/Activities |
|---|---|---|
| Target Compound | 3-Bromo-4-methoxyphenyl | Enhanced rigidity, potential enzyme inhibition |
| 9a | Phenyl | Baseline activity, moderate binding |
| 9b | 4-Fluorophenyl | Improved metabolic stability |
| 9c | 4-Bromophenyl | Strong α-glucosidase inhibition |
| 9d | 4-Methylphenyl | Increased lipophilicity |
| 9e | 4-Methoxyphenyl | Enhanced solubility |
2.2. Heterocyclic Core Modifications
- Thiadiazole vs. Thiazole: describes 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one.
- Benzotriazole Derivatives: highlights 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one, which exhibits antifungal and antitumor activities. The benzotriazole group’s planar structure contrasts with the non-planar azetidine-thiazole system, suggesting divergent binding modes .
2.3. Propan-1-one Backbone Derivatives
- Flavoring Agents: evaluates propan-1-one derivatives like 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158). These lack heterocyclic complexity but highlight the scaffold’s versatility in non-pharmacological applications .
- Hesperetin Derivatives: notes 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one, a dihydrochalcone with antioxidant properties.
2.4. Computational Insights
Tools like Multiwfn () enable comparative analysis of electronic properties. For example:
- The methoxy group’s electron-donating effect could stabilize charge-transfer complexes, a feature absent in fluorine-substituted analogs (e.g., 9b) .
Biological Activity
3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a brominated phenyl moiety and a thiazole ring, which are known to influence its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural features include:
- Bromine Substitution : Enhances lipophilicity and may influence receptor binding.
- Methoxy Group : Provides electron-donating properties that can affect biological activity.
- Thiazole Ring : Known for its role in various pharmacological activities, including antimicrobial and anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole ring can act as a nucleophile, facilitating interactions with electrophilic sites on proteins. Additionally, the bromine and methoxy groups can engage in non-covalent interactions such as hydrogen bonding and van der Waals forces, modulating enzyme activity or receptor binding.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, small-molecule inhibitors targeting various kinases have shown promise in treating colorectal cancer (CRC) by inhibiting cell proliferation and inducing apoptosis. The compound may share similar pathways due to its structural components.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Interaction with bacterial enzymes |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. The thiazole moiety is known to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Colorectal Cancer Study : A related compound was shown to inhibit key signaling pathways in CRC cells, leading to decreased tumor growth and improved survival rates in preclinical models .
- Antimicrobial Activity : Research demonstrated that similar thiazole-containing compounds exhibited significant antimicrobial effects against various pathogens by disrupting bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
